3-(Trifluoromethyl)crotonic acid
Overview
Description
3-(Trifluoromethyl)crotonic acid is an organic compound with the molecular formula C5H5F3O2. It is characterized by the presence of a trifluoromethyl group (CF3) attached to a butenoic acid backbone. This compound is notable for its unsaturated carboxylic acid group, which contains a carbon-carbon double bond (C=C) adjacent to a carboxylic acid group (COOH) and three fluorine atoms attached to the fourth carbon atom in the chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)crotonic acid can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic acid with an appropriate alkene precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Trifluoromethyl)crotonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated compounds for enhanced bioactivity.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)crotonic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)crotonic acid: Characterized by the presence of a trifluoromethyl group and an unsaturated carboxylic acid group.
2-(Trifluoromethyl)acrylic acid: Similar structure but with a different arrangement of the trifluoromethyl group.
This compound: Another related compound with a trifluoromethyl group on a different carbon atom.
Uniqueness
This compound is unique due to its specific arrangement of the trifluoromethyl group and the unsaturated carboxylic acid group. This configuration imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRCTLYMABZQCS-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69056-67-3, 93404-33-2 | |
Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4,4-Trifluoro-3-methyl-2-butenoic acid in the Belousov–Zhabotinsky (BZ) reaction?
A: Research suggests that 4,4,4-Trifluoro-3-methyl-2-butenoic acid acts as a hydrophobic antioxidant in the Belousov–Zhabotinsky (BZ) reaction. [] It interacts with radicals generated from the BZ reagents or the organic solvents, effectively scavenging them. This scavenging activity can significantly affect the oscillatory parameters of the reaction, such as frequency and amplitude of oscillations. []
Q2: How does 4,4,4-Trifluoro-3-methyl-2-butenoic acid interact with other components of the BZ reaction?
A: While the exact mechanism is still under investigation, studies using cyclic voltammetry and potentiometry show that 4,4,4-Trifluoro-3-methyl-2-butenoic acid interacts with resorcinol, bromate, and Manganese(II) ions present in the BZ system. [] These interactions likely contribute to the observed changes in the BZ reaction's oscillatory behavior.
Q3: Beyond its role in the BZ reaction, how else can 4,4,4-Trifluoro-3-methyl-2-butenoic acid be utilized in organic synthesis?
A: 4,4,4-Trifluoro-3-methyl-2-butenoic acid serves as a valuable building block in organic synthesis, particularly for incorporating the trifluoromethyl group into molecules. It can undergo Friedel-Crafts reactions under superacidic conditions, leading to the efficient synthesis of trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones. [, ] This synthetic approach highlights the versatility of 4,4,4-Trifluoro-3-methyl-2-butenoic acid in accessing a range of valuable fluorinated compounds.
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